2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester
Overview
Description
“2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester” is a chemical compound with the CAS Number: 729590-69-6 . Its IUPAC name is ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate . It is a yellow liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h6H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.18 . It is a yellow liquid at room temperature .Scientific Research Applications
Synthesis and Pharmacological Activity
2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester has been explored in the synthesis of pharmacologically active compounds. Notably, imidazo[2,1-b]benzothiazole carboxylic and acetic acids, which are derivatives of this compound, have been prepared and tested for their anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993).
Synthesis Technology Research
The synthesis technology for related compounds such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester has been researched. This includes the optimization of synthesis process parameters, achieving high yields and purity (Huang Bi-rong, 2013).
Anti-inflammatory Activity
Ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates, which are structurally related to the compound , have been synthesized and evaluated for their anti-inflammatory activity (Abignente et al., 1976).
Intramolecular Cyclization Studies
The compound's derivatives have been used in studying intramolecular cyclization reactions, which are essential in organic synthesis for creating complex molecular architectures (Remizov et al., 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKMIRQRUUUIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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